molecular formula C19H22O B1360613 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone CAS No. 898753-63-4

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

Cat. No. B1360613
CAS RN: 898753-63-4
M. Wt: 266.4 g/mol
InChI Key: UCQGEVVOCQOXDK-UHFFFAOYSA-N
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Description

“3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone” is a chemical compound with the CAS Number: 898753-63-4 . Its molecular formula is C19H22O and it has a molecular weight of 266.38 . The IUPAC name for this compound is 3-(2,5-dimethylphenyl)-1-(3,5-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for “3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone” is 1S/C19H22O/c1-13-5-6-16(4)17(10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,5’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone” include a molecular weight of 266.38 . Unfortunately, other specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Organic Semiconducting Polymers

A study by Kong et al. (2009) synthesized organic semiconducting polymers containing fused aromatic rings similar to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. These polymers were analyzed for their potential in thin-film transistors (TFTs), highlighting the significance of structural arrangements in electronic applications (Kong et al., 2009).

Electroactive Poly(Arylene Sulphide)

Yamamoto et al. (1992) explored the electro-oxidative polymerization of 3,5-dimethylthiophenol, a compound structurally related to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This study focused on the creation of poly(2,6-dimethylphenylene sulphide), a material with semi-conductive properties and electrochemical response, highlighting its potential in electronic devices (Yamamoto et al., 1992).

Photosensitive and Thermosetting Polymers

Matsumoto et al. (2005) synthesized a chemically amplified photosensitive and thermosetting polymer based on a structure similar to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This research is crucial in developing advanced materials for photolithography and electronic applications (Matsumoto et al., 2005).

Synthesis of Dimethyl Bithiophenedicarboxylates

Pomerantz et al. (2002) described the synthesis of dimethyl bithiophene compounds closely related to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. The structural analysis of these compounds provides insights into molecular conformation and potential applications in organic electronics (Pomerantz et al., 2002).

Synthesis of Electrogenerated Conjugated Polymers

Hergué et al. (2011) conducted the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes, derived from similar structures to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This study showcases the potential of such compounds in creating electroactive polymers for electronic applications (Hergué et al., 2011).

Thermosetting Poly(Phenylene Ether)

Fukuhara et al. (2004) developed thermosetting polymers using compounds structurally related to 3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone. This research contributes to the development of materials with high thermal stability and potential use in various industrial applications (Fukuhara et al., 2004).

properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-5-6-16(4)17(10-13)7-8-19(20)18-11-14(2)9-15(3)12-18/h5-6,9-12H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQGEVVOCQOXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644742
Record name 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone

CAS RN

898753-63-4
Record name 3-(2,5-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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